molecular formula C8H15BrO2 B12720603 Ethyl 2-bromohexanoate, (S)- CAS No. 171598-11-1

Ethyl 2-bromohexanoate, (S)-

Cat. No.: B12720603
CAS No.: 171598-11-1
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-ZETCQYMHSA-N
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Description

Ethyl 2-bromohexanoate, (S)-, also known as Ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is primarily used as a reagent in organic synthesis. This compound is significant due to its ability to form various carbon-carbon bonds, making it a versatile tool in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromohexanoate can be synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . Another common method involves the reaction of ethyl bromide with 2-hexanol in the presence of a base such as sodium hydroxide, following an SN2 mechanism .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-bromohexanoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

    Oxidation Reactions: It can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted hexanoates.

    Reduction: Formation of 2-hexanol.

    Oxidation: Formation of hexanoic acid.

Scientific Research Applications

Ethyl 2-bromohexanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action for Ethyl 2-bromohexanoate is based on its ability to create carbon-carbon bonds. When combined with a base, such as sodium hydroxide, ethyl bromide undergoes a reaction with 2-hexanol to produce Ethyl 2-bromohexanoate. This process operates through an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromohexanoate
  • 5-Chlorovaleric acid
  • 5-Bromovaleric acid
  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Ethyl 7-bromoheptanoate
  • 2-Chlorocyclohexanol
  • Methyl 4-chlorobutyrate
  • Ethyl 4-bromobutyrate
  • Ethyl 3-aminobutyrate

Uniqueness

Ethyl 2-bromohexanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly those involving carbon-carbon bond formation. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Properties

CAS No.

171598-11-1

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl (2S)-2-bromohexanoate

InChI

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

KOUAQOCYMAENKN-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)Br

Canonical SMILES

CCCCC(C(=O)OCC)Br

Origin of Product

United States

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